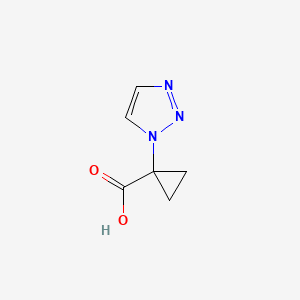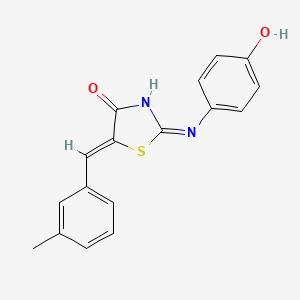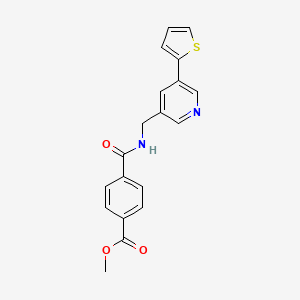![molecular formula C15H14BrN3O2 B2928620 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide CAS No. 338393-53-6](/img/structure/B2928620.png)
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schiff bases are a class of organic compounds bearing the functional group R1R2C=NR3, where R3 ≠ H. They are often derived from an aromatic or aliphatic amine and a carbonyl compound by nucleophilic addition forming a hemiaminal, followed by a dehydration to generate an imine .
Synthesis Analysis
Schiff bases are typically synthesized via a condensation reaction between a primary amine and a carbonyl compound. In the case of Schiff bases derived from pyridine derivatives, the pyridine derivative bearing either a formyl or amino group undergoes a Schiff base condensation reaction with the appropriate substrate under optimum conditions .Molecular Structure Analysis
The molecular structure of Schiff bases can be characterized by various spectroscopic techniques, including 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction .Chemical Reactions Analysis
Schiff bases can participate in various chemical reactions due to the presence of the imine functional group. They can act as ligands and form stable complexes with most transition metal ions .Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases can vary widely depending on their structure. They are typically solid at room temperature .科学的研究の応用
Synthesis and Biological Evaluation
- Antidepressant and Nootropic Agents : A study by Thomas et al. (2016) describes the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, including similar compounds, for their potential antidepressant and nootropic activities. Compounds exhibited dose-dependent activities in mice, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).
Supramolecular Chemistry and Hydrogen Bonding
- Hydrogen Bonding Attributes : Kala et al. (2016) prepared o-hydroxy Schiff bases, demonstrating the presence of intramolecular neutral hydrogen bonding (enol-imine type) through spectroscopic techniques, X-ray crystal structure determination, and DFT calculations. This study illustrates the role of hydrogen bonding in stabilizing molecular structures (A. Kala, Nanishankar V. Harohally, S. Naveen, M. Ramegowda, N. Lokanath, 2016).
Coordination Chemistry
- Iron(III) Coordination : Benković et al. (2020) studied the coordination properties of similar aroylhydrazones toward Fe(III) ions using computational, spectrometric, and spectroscopic methods. The study revealed the formation of complexes with Fe(III), characterized by high stability and specific coordination modes, emphasizing the versatility of such compounds in coordination chemistry (T. Benković, D. Kontrec, Saša Kazazić, V. Chiș, S. Miljanić, N. Galić, 2020).
Supramolecular Architectures and DFT Analyses
- Ultrasonically Synthesized Hydrazone Derivatives : Khalid et al. (2021) explored novel pyridine-based hydrazone derivatives for their supramolecular architectures due to hydrogen bonding. The study combined experimental techniques and density functional theory analyses to understand the stabilization mechanisms through intra- and intermolecular hydrogen bonds. This research provides insights into the material architecture and non-covalent interactions in solid-state chemistry (M. Khalid, Akbar Ali, S. Asim, M. Tahir, M. U. Khan, L. Vieira, A. F. Torre, Muhammad Usman, 2021).
作用機序
Target of Action
Similar compounds have been found to interact with 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.
Biochemical Pathways
The compound potentially affects the fatty acid biosynthesis pathway by inhibiting the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This could lead to a disruption in the production of essential fatty acids, impacting various downstream cellular processes.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-2-21-14-6-5-13(16)8-12(14)10-18-19-15(20)11-4-3-7-17-9-11/h3-10H,2H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMUFJGPNSEKFI-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2928541.png)


![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)
![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928547.png)



![isopropyl 2-(2-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2928554.png)


![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)
